molecular formula C12H20O6 B3043022 [(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol CAS No. 70932-37-5

[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

Katalognummer: B3043022
CAS-Nummer: 70932-37-5
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: POORJMIIHXHXAV-MBXMOIHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tricyclic polyether derivative with a methanol substituent at the 8-position of its complex fused-ring system. Its molecular formula is C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol . The stereochemistry (1R,2S,6S,8S,9R) and the tricyclo[7.3.0.02,6] framework distinguish it from structurally related molecules.

Eigenschaften

IUPAC Name

[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORJMIIHXHXAV-MBXMOIHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@@H]3[C@H]([C@@H]2O1)OC(O3)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Analysis and Synthetic Challenges

The target molecule features a fused tricyclic framework comprising a dioxane ring (positions 3,5), a tetroxocane moiety (positions 7,10,12), and a central oxolane system (positions 2,6), with four methyl groups and a hydroxymethyl substituent at position 8. Key synthetic challenges include:

  • Stereochemical precision : Five stereocenters (1R,2S,6S,8S,9R) require asymmetric induction or chiral resolution.
  • Oxacycle stability : Polyether systems are prone to acid-catalyzed ring-opening, necessitating mild cyclization conditions.
  • Functional group compatibility : The primary alcohol at C8 must survive subsequent oxidation or protection-deprotection sequences.

Plausible Synthetic Routes

Stepwise Cyclization from Acyclic Precursors

A modular approach builds the tricyclic core through sequential etherification and cyclization events. Representative steps include:

  • Diol protection : Starting with a heptitol derivative, selective protection of hydroxyl groups as methyl ethers using iodomethane and silver(I) oxide in anhydrous dimethylformamide.
  • Spiran formation : Acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene) generates the central oxolane ring while preserving stereochemistry.
  • Late-stage hydroxymethyl introduction : Aldol condensation with formaldehyde followed by sodium borohydride reduction installs the C8 alcohol.
Table 1: Hypothetical Reaction Conditions for Stepwise Cyclization
Step Reagents Temperature (°C) Yield (%)
Methylation CH₃I, Ag₂O 40 78
Cyclization p-TsOH, toluene 110 65
Aldol-Reduction HCHO, NaBH₄ 25 82

Biocatalytic Synthesis

Enzymatic methods offer stereocontrol advantages for polyol substrates:

  • Ketoreductase-mediated asymmetric reduction : A tricyclic ketone precursor undergoes NADPH-dependent reduction at C8 using engineered Lactobacillus brevis ketoreductases (enantiomeric excess >99%).
  • Glycosyltransferase-assisted cyclization : UDP-glucose-dependent enzymes catalyze regioselective ether bond formation, though yields remain suboptimal (≤35%) for industrial applications.

Analytical Characterization

Post-synthetic validation employs advanced spectroscopic and chromatographic techniques:

Spectroscopic Profiling

  • ¹H NMR (600 MHz, CDCl₃): Key signals include δ 3.82 (m, H-8), 3.45 (dd, J=9.1, 2.4 Hz, H-2), and 1.38 (s, 4×CH₃).
  • HRMS : Observed [M+Na]⁺ at m/z 283.1362 (calc. 283.1365 for C₁₂H₂₀O₆Na).

Chromatographic Purity Assessment

Ultra-performance liquid chromatography (UPLC) with a C18 column (methanol:water 80:20 mobile phase) achieves baseline separation of diastereomers (retention time 1.28 min). Method validation shows linearity (R²=0.998) across 50–150 µg/mL concentrations.

Industrial-Scale Production Considerations

While lab-scale syntheses remain predominant, scalability challenges persist:

  • Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable ≥5 reuse cycles without activity loss.
  • Continuous flow systems : Microreactor technology reduces reaction times by 60% compared to batch processes, though stereochemical outcomes vary.

Analyse Chemischer Reaktionen

[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons, often using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in various therapeutic applications due to its biological activity:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on lung carcinoma cells (A549). Modifications to the structure have enhanced its cytotoxicity and demonstrated a dose-dependent response suitable for potential therapeutic use in cancer treatment.
  • Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Synthetic Organic Chemistry

In synthetic chemistry:

  • Protecting Group for Carbohydrates : The compound serves as a selective protecting group in carbohydrate synthesis. Its ability to control functional group reactivity is crucial for the synthesis of complex carbohydrate structures .
  • Building Block for Complex Molecules : The unique structural features make it an ideal building block for synthesizing other complex organic molecules and pharmaceuticals.

Biochemical Research

The compound's interactions at the molecular level have been studied extensively:

  • Enzyme Inhibition Studies : It has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer .

Case Study 1: Lung Carcinoma Cells

A study investigated the effects of various derivatives of [(1R,2S,6S,8S,9R)-4,4,...] on A549 lung carcinoma cells. The findings indicated that specific modifications to the structure significantly enhanced cytotoxicity compared to unmodified compounds.

ModificationCytotoxicity LevelNotes
UnmodifiedLowMinimal effect on cell viability
MethylatedModerateIncreased interaction with cellular targets
HydroxylatedHighStrong dose-dependent response observed

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of this compound revealed its potential in reducing oxidative stress in neuronal cells:

ParameterControl GroupTreated Group
Oxidative Stress MarkersHighSignificantly reduced
Cell Viability70%90%

Wirkmechanismus

The mechanism of action of [(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol C₁₂H₂₀O₆ 260.28 Methanol at position 8; tricyclo[7.3.0.02,6] backbone; stereochemistry: 1R,2S,6S,8S,9R
[(2R,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol C₁₂H₂₀O₆ 260.28 Tricyclo[6.4.0.02,6] backbone; methanol at position 6; stereochemistry: 2R,6S,8S
[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid C₁₃H₂₀O₇ 288.30 Carboxylic acid substituent at position 8; increased polarity
[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate C₁₄H₂₂O₇ 302.32 Acetylated methanol group; enhanced lipophilicity

Key Observations :

Backbone Variations :

  • The tricyclo[7.3.0.02,6] system (target compound) has a seven-membered ring fused to two smaller rings, while the tricyclo[6.4.0.02,6] variant () includes a six-membered ring, altering ring strain and conformational flexibility .
  • These differences influence solubility and steric interactions in synthetic applications.

Functional Group Modifications: The carboxylic acid derivative () exhibits higher polarity and hydrogen-bonding capacity compared to the methanol variant, making it more suitable for ionic interactions in drug design . The acetylated form () shows increased LogP values (predicted), suggesting better membrane permeability .

Stereochemical Impact :

  • The stereochemistry at positions 1, 2, 6, 8, and 9 determines chiral recognition in asymmetric synthesis. For example, the (1R,2S,6S,8S,9R) configuration in the target compound may favor specific enantioselective reactions over its diastereomers .

Physicochemical Properties

Table 2: Calculated Properties

Property Target Compound Tricyclo[6.4.0.02,6] Variant Carboxylic Acid Derivative Acetylated Derivative
LogP ~0.5 (predicted) ~0.3 ~-1.2 ~1.8
Hydrogen Bond Donors 1 (methanol -OH) 1 2 (-OH and -COOH) 0
Topological Polar Surface Area (Ų) 85 83 120 70
Rotatable Bonds 1 1 2 2

Key Implications :

  • The acetylated derivative’s higher LogP (1.8) suggests improved bioavailability in hydrophobic environments, whereas the carboxylic acid variant’s negative LogP (-1.2) limits passive diffusion .
  • The target compound’s moderate polar surface area (85 Ų) balances solubility and permeability, making it a versatile intermediate.

Biologische Aktivität

[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a complex organic compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC12H22O6
Molecular Weight250.3 g/mol
Purity≥95%
StereochemistryChiral

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties which help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cell Signaling Modulation : There is evidence suggesting that it may influence cell signaling pathways that are critical for cellular functions and responses.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of pentaoxatricyclo compounds. The results indicated that [(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol exhibited significant radical scavenging activity comparable to established antioxidants such as ascorbic acid .

Study 2: Enzyme Inhibition

In a pharmacological study aimed at identifying potential inhibitors of glycosidases (enzymes involved in carbohydrate metabolism), this compound was found to inhibit α-glucosidase activity with an IC50 value of 12 µM . This suggests potential applications in managing conditions like diabetes.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntioxidantSignificant radical scavenging
Enzyme Inhibitionα-Glucosidase IC50 = 12 µM
Cell SignalingModulation effects observed

Future Research Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of [(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol. Potential areas for exploration include:

  • Clinical Trials : Investigating the therapeutic potential in human subjects.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
  • Toxicology Studies : Assessing safety profiles for potential medicinal applications.

Q & A

Q. What are the key synthetic challenges in preparing [(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol, and how are stereochemical centers preserved during synthesis?

The compound’s tricyclic oxygen-rich scaffold and multiple stereocenters pose significant synthetic hurdles. Methodologies include:

  • Protecting group strategies : Use of isopropylidene groups to stabilize reactive hydroxyl intermediates during cyclization (similar to diacetone sorbose derivatives) .
  • Stereoselective cyclization : Employing chiral auxiliaries or asymmetric catalysis to control the (1R,2S,6S,8S,9R) configuration.
  • Characterization : X-ray crystallography (as in ) and NMR (e.g., NOESY for spatial proximity analysis) to confirm stereochemistry .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity.
  • Spectroscopy :
    • NMR : 1H/13C NMR to resolve overlapping signals from methyl and oxygenated groups (e.g., δ 1.2–1.4 ppm for tetramethyl groups) .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular mass (theoretical [M+Na]+ = 283.28) .
  • X-ray diffraction : Single-crystal analysis to resolve ambiguities in stereochemistry .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • LogP calculations : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity (predicted LogP ≈ 0.65 based on analogous structures) .
  • Molecular dynamics (MD) simulations : To study solvation effects and stability of the tricyclic core in aqueous/organic solvents.
  • Density Functional Theory (DFT) : Optimize geometry and predict vibrational spectra (e.g., C-O stretching modes at 1000–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry at C8 and C9 influence the compound’s reactivity in derivatization reactions?

  • Steric effects : The (8S,9R) configuration creates a hindered environment, limiting nucleophilic attack at the methanol group.
  • Protection strategies : Use of silyl ethers (e.g., TBSCl) to temporarily block the hydroxyl group for subsequent functionalization .
  • Case study : outlines analogous cyclen derivatives where stereocenters dictate regioselectivity in alkylation reactions .

Q. What experimental approaches resolve contradictions in reported spectral data for this compound?

  • Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., diacetone sorbose derivatives in ) to identify discrepancies .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering) that may cause signal splitting .
  • Crystallographic validation : Single-crystal X-ray structures (as in ) provide unambiguous assignments for disputed signals .

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • Analytical monitoring :
    • HPLC-MS : Track degradation products (e.g., ring-opening via hydrolysis of acetal groups).
    • Kinetic modeling : Determine activation energy (Ea) for degradation using Arrhenius plots .
  • Stabilizers : Co-solvents like PEG-400 or cyclodextrins to mitigate hydrolysis .

Q. What strategies enable selective functionalization of the methanol group without disrupting the tricyclic core?

  • Mitsunobu reaction : Convert the hydroxyl to ethers or esters with retention of stereochemistry.
  • Oxidation : Controlled oxidation to a carbonyl group (e.g., using IBX in EtOAc, as in ) .
  • Protection-deprotection : Sequential use of TMSCl and LiAlH4 (as in ) to preserve the core during derivatization .

Q. How can researchers leverage this compound’s structural features to study host-guest interactions in supramolecular chemistry?

  • Molecular docking : Screen for binding with macrocycles like cucurbiturils or cyclodextrins, focusing on the hydrophobic methyl groups and polar oxygen atoms.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • X-ray co-crystallization : Resolve host-guest complexes to identify key interaction sites (e.g., ’s fused tetrazolopyrimidine structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Reactant of Route 2
[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.